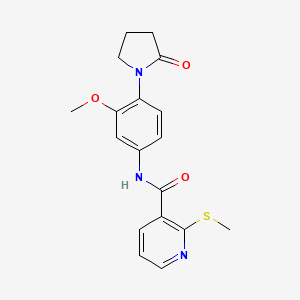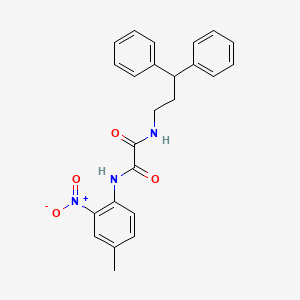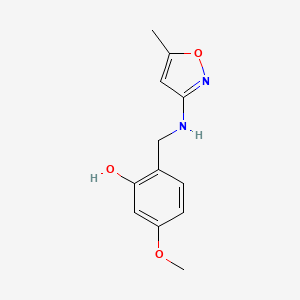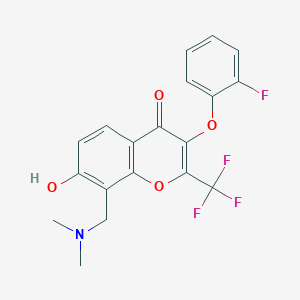![molecular formula C9H8N2OS B2931381 [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 173838-59-0](/img/structure/B2931381.png)
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol
概要
説明
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol: is a heterocyclic compound that features both a pyridine and a thiazole ring
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can undergo reactions with various cellular components . For instance, pyridin-2-yl-methanes can undergo a copper-catalyzed oxidation process to form pyridin-2-yl-methanones . This suggests that [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol might also interact with its targets through oxidation processes.
Biochemical Pathways
It’s known that similar compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , indicating that this compound might also affect collagen synthesis pathways.
Pharmacokinetics
Similar compounds are known to exhibit a wide range of pharmacological activities , suggesting that this compound might also have favorable ADME properties that contribute to its bioavailability.
Result of Action
Similar compounds have been found to present better anti-fibrotic activities than certain standard drugs . This suggests that this compound might also have anti-fibrotic effects.
Action Environment
It’s known that similar compounds can be synthesized in an environmentally friendly manner , suggesting that this compound might also be stable under various environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol typically involves the reaction of 2-bromopyridine with thioamide under basic conditions to form the thiazole ring. The resulting intermediate is then subjected to reduction to yield the final product. Common reagents used in this synthesis include sodium hydride, dimethylformamide, and lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, allowing for the introduction of various functional groups. Reagents such as sodium hydride and alkyl halides are commonly used.
Major Products: The major products formed from these reactions include pyridine derivatives, thiazole derivatives, and various substituted alcohols or amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: In medicine, derivatives of this compound are investigated for their potential antimicrobial, antiviral, and anticancer properties. The compound’s ability to inhibit specific enzymes or pathways is of particular interest.
Industry: In industry, this compound is used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
類似化合物との比較
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanone: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]amine:
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]carboxylic acid: This compound contains a carboxylic acid group, which can participate in different types of chemical reactions.
Uniqueness: The uniqueness of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol lies in its combination of the pyridine and thiazole rings with a hydroxyl group. This structure provides a versatile platform for chemical modifications and the exploration of new biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
IUPAC Name |
(2-pyridin-2-yl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,6,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDAGPDUMJCEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2931302.png)


![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2931306.png)


![rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis](/img/structure/B2931311.png)

![3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931313.png)
![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931314.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2931315.png)
![1-(3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2931319.png)
![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/new.no-structure.jpg)
